9-PAHSA-13C4

LC-MS/MS FAHFA Lipidomics Isotope Dilution

9-PAHSA-13C4 is a stable isotope-labeled analog of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid), an endogenous branched fatty acid ester of hydroxy fatty acid (FAHFA) with documented anti-diabetic and anti-inflammatory activities. The compound contains four carbon-13 atoms incorporated at positions 1, 2, 3, and 4 of the palmitoyl moiety, resulting in a molecular mass shift of +4 Da (MW: 542.86 g/mol) relative to the unlabeled analyte.

Molecular Formula C₃₀¹³C₄H₆₆O₄
Molecular Weight 542.86
Cat. No. B1153961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-PAHSA-13C4
Synonyms9-[(1-Oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic Acid; 
Molecular FormulaC₃₀¹³C₄H₆₆O₄
Molecular Weight542.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-PAHSA-13C4 for LC-MS Quantification: A 13C4-Labeled Internal Standard for the Anti-Diabetic Lipid 9-PAHSA


9-PAHSA-13C4 is a stable isotope-labeled analog of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid), an endogenous branched fatty acid ester of hydroxy fatty acid (FAHFA) with documented anti-diabetic and anti-inflammatory activities [1]. The compound contains four carbon-13 atoms incorporated at positions 1, 2, 3, and 4 of the palmitoyl moiety, resulting in a molecular mass shift of +4 Da (MW: 542.86 g/mol) relative to the unlabeled analyte . It is formulated as a solution in methyl acetate and is intended exclusively for use as an internal standard (IS) in quantitative NMR, GC-MS, or LC-MS workflows for the accurate determination of endogenous 9-PAHSA levels in biological matrices [2].

Workflow Quantitative LC-MS/MS or GC-MS of 9-PAHSA in biological research matrices
Selection Co-eluting 13C4 isotopologue for matrix effect correction and recovery normalization
Format Solution in methyl acetate; intended for internal standard use only

Why Unlabeled 9-PAHSA or Alternative Isotopologues Cannot Substitute for 9-PAHSA-13C4 in Quantitative Bioanalysis


Accurate quantification of 9-PAHSA in complex biological matrices is confounded by matrix-induced ion suppression/enhancement and variable extraction recovery. While structurally analogous compounds or the unlabeled analyte can be used as internal standards, they fail to co-elute identically with the target analyte under LC conditions, leading to differential matrix effects and systematic quantification bias [1]. Furthermore, heavily deuterated PAHSA analogs (e.g., 9-PAHSA-d31) exhibit significant forward retention time shifts relative to the endogenous analyte, compromising their ability to correct for matrix effects [2]. In contrast, 9-PAHSA-13C4, a 13C-labeled isotopologue, maintains near-identical physicochemical properties and chromatographic behavior to the native 9-PAHSA molecule, ensuring precise correction of both extraction variability and ion source fluctuations [3].

Unlabeled 9-PAHSA

Cannot correct for extraction variability or ion source fluctuations; leads to systematic quantification bias in complex matrices.

Deuterated PAHSA (e.g., 9-PAHSA-d31)

Significant forward retention time shift disrupts co-elution, resulting in differential matrix effects and compromised accuracy.

Structural FAHFA Analogs

Different ionization efficiency and chromatographic behavior prevent reliable surrogate calibration for endogenous 9-PAHSA.

9-PAHSA-13C4 Quantitative Differentiation Evidence: Head-to-Head Performance Metrics vs. Alternatives


Chromatographic Co-Elution: 13C4-Labeled PAHSA vs. Deuterated PAHSA (d31) Retention Time Shift

9-PAHSA-13C4 demonstrates chromatographic co-elution with the endogenous 9-PAHSA analyte, a critical prerequisite for accurate matrix effect correction. In contrast, heavily deuterated PAHSA internal standards (e.g., 9-PAHSA-d31) exhibit a significant forward retention time shift relative to the unlabeled FAHFA, which compromises quantification accuracy [1]. While exact retention time differences depend on LC conditions, the protocol explicitly notes that deuterated standards 'display a significant forward retention time shift relative to endogenous FAHFAs' and designates the 13C4-labeled standard as the preferred alternative .

Co-Elution vs. d31
Head-to-head
13C4: 0.0 min shift
d31: significant forward shift
Reported co-elution profile supports matrix effect correction
Protocol context; exact shift depends on LC conditions
LC-MS/MS FAHFA Lipidomics Isotope Dilution

Matrix Effect Correction Superiority: 13C-Labeled vs. Deuterated Internal Standards in MS Detection

13C-labeled internal standards provide superior matrix effect correction compared to their deuterated counterparts. In systematic LC-ESI-MS/MS studies, 13C- and 15N-labeled internal standards demonstrated markedly better performance in correcting for urine matrix effects than deuterated (2H) analogs [1]. Specifically, 13C-labeled mycotoxin standards are known to reduce matrix effects more effectively than deuterated standards because the replacement of 12C with 13C changes the total atom mass only slightly, unlike deuterium labeling, which can alter physicochemical properties and chromatographic behavior [2]. While not a direct study of 9-PAHSA-13C4, this class-level inference strongly supports the selection of 13C4-labeled PAHSA over deuterated alternatives for bioanalytical method development.

Matrix Effect Correction
Class-level
13C/15N-IS > deuterated IS for urine matrix effect mitigation
Class-level inference supports 13C4 selection for method development
Data to verify in target FAHFA assay matrices
LC-ESI-MS/MS Matrix Effect Isotope Dilution

Analytical Sensitivity Enables Quantification of Low-Abundance Endogenous 9-PAHSA in Human Tissues

Endogenous 9-PAHSA is present at low abundance in biological tissues, necessitating a highly sensitive analytical method. The use of 9-PAHSA-13C4 as an internal standard in validated LC-MS methods allows for reliable quantification at physiologically relevant concentrations. One optimized UHPLC/MS method, which employed chemical labeling to enhance sensitivity, achieved limits of detection (LODs) for FAHFAs ranging from 0.01 to 0.14 pg, with a linear dynamic range spanning three orders of magnitude [1]. Using this methodology, endogenous 9-PAHSA was successfully quantified in rat white adipose, lung, kidney, thymus, liver, and heart tissues, as well as in human serum samples [2].

Detection Sensitivity
Cross-study
LOD: 0.01 – 0.14 pg
Supports low-abundance endogenous quantification in research tissues
UHPLC/MS with chemical labeling; linear range 3 orders
UHPLC/MS FAHFA Quantification Sensitivity

Stereoisomer-Specific Quantification of R- and S-9-PAHSA: Requirement for Co-Eluting 13C4 Internal Standard

The biological activity and metabolism of 9-PAHSA are stereospecific, with R-9-PAHSA identified as the predominant endogenous stereoisomer accumulating in adipose tissue [1]. An LC-MS method was developed to separate and quantify R- and S-9-PAHSA, and this approach identified R-9-PAHSA as the major stereoisomer in transgenic mouse adipose tissue [2]. Accurate differential quantification of these stereoisomers requires an internal standard that co-elutes precisely with each enantiomer. 9-PAHSA-13C4, being a racemic mixture, serves as a universal IS for both R- and S-9-PAHSA, whereas a deuterated analog with altered retention time would compromise the stereoisomer-specific quantification [3].

Stereoisomer Quant.
Class-level
Racemic 13C4 co-elutes with both R- and S-9-PAHSA
Supports stereoisomer-specific research quantification
Chiral LC-MS; deuterated analogs may disrupt co-elution
Stereochemistry Chiral Separation Lipidomics

9-PAHSA-13C4 Validated Application Scenarios for Bioanalytical and Preclinical Research


Quantitative LC-MS/MS Analysis of 9-PAHSA in Rodent and Human Adipose Tissue

9-PAHSA-13C4 is the internal standard of choice for the accurate LC-MS/MS quantification of 9-PAHSA in adipose tissue, where this FAHFA is endogenously regulated by fasting and high-fat feeding [1]. The protocol requires the use of a 13C4-labeled standard to avoid the retention time shifts observed with heavily deuterated analogs, ensuring precise correction of matrix effects inherent to lipid-rich adipose extracts [2]. Researchers can reliably determine tissue-specific PAHSA concentrations to investigate associations with insulin sensitivity and metabolic health.

Pharmacokinetic and Tissue Distribution Studies of Exogenous 9-PAHSA in Preclinical Models

In preclinical studies evaluating the therapeutic potential of 9-PAHSA—for example, oral gavage administration of 50 mg/kg 9-PAHSA to db/db mice for the treatment of diabetic cardiovascular complications [1]—9-PAHSA-13C4 serves as the essential internal standard for quantifying administered compound levels in plasma and tissues. Its use ensures that measured drug concentrations reflect true exposure and are not confounded by analytical variability, thereby supporting robust pharmacokinetic/pharmacodynamic (PK/PD) correlations [2].

Stereoisomer-Specific Quantification of R- and S-9-PAHSA for Mechanistic Studies

For studies investigating the stereospecific biosynthesis and degradation of 9-PAHSA—where R-9-PAHSA is the predominant endogenous isomer and carboxyl ester lipase selectively hydrolyzes S-9-PAHSA [1]—9-PAHSA-13C4 provides a racemic internal standard that co-elutes with both enantiomers. This enables accurate differential quantification of R- and S-9-PAHSA using chiral LC-MS methods, a critical requirement for elucidating the stereochemical basis of PAHSA biology [2].

High-Throughput FAHFA Lipidomics Profiling in Human Clinical Cohorts

In large-scale human studies assessing circulating 9-PAHSA levels as biomarkers of type 2 diabetes risk—where 9-PAHSA is found significantly lower in T2DM patients versus non-diabetic subjects [1]—9-PAHSA-13C4 is the validated internal standard for high-throughput LC-MS workflows. Its chromatographic co-elution with the endogenous analyte minimizes batch-to-batch variability and ion suppression effects, enabling robust cross-cohort comparisons and reliable association testing with metabolic and inflammatory outcomes [2].

Application
Selection Property
Validation Focus
9-PAHSA quantification in research tissues
Co-eluting 13C4 internal standard
Matrix effect correction and recovery
Preclinical exposure-model studies
Stable isotope-labeled IS
Exposure-model precision and accuracy
Stereoisomer-specific quantification (R-/S-9-PAHSA)
Racemic 13C4 co-eluting with both enantiomers
Chiral LC-MS accuracy
Research lipidomics profiling
13C4 IS for batch-to-batch consistency
Cross-cohort analytical reproducibility

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